ANB-NOS

Beschreibung

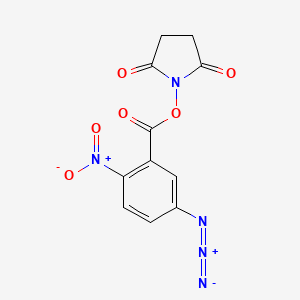

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOJEDZPVVDXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208867 | |

| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15803 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60117-35-3 | |

| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Action Mechanism of ANB-NOS Cross-Linking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) cross-linking, a powerful technique for elucidating protein-protein interactions and probing molecular architecture. This document details the chemical principles, experimental considerations, and analytical workflows associated with this heterobifunctional cross-linker.

Introduction to this compound Cross-Linking

This compound is a heterobifunctional cross-linking agent with a spacer arm length of 7.7 angstroms.[1] It possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a photo-reactive nitrophenylazide group. This dual functionality allows for a controlled, two-step cross-linking process, minimizing non-specific interactions and providing a versatile tool for molecular and structural biology.[2][3] The NHS ester provides amine reactivity, while the nitrophenylazide group allows for photo-inducible covalent bond formation. This compound is a membrane-permeable molecule, making it suitable for intracellular cross-linking studies.

The Two-Step Cross-Linking Mechanism

The cross-linking process with this compound proceeds in two distinct stages:

Stage 1: Amine-Reactive NHS Ester Conjugation

The first step involves the reaction of the NHS ester group with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction occurs under physiological to slightly alkaline conditions (pH 7-9) and forms a stable amide bond, covalently attaching the this compound molecule to the target protein.[4] This initial step is typically performed in the dark to prevent premature activation of the photoreactive group.

Stage 2: Photo-inducible Nitrene Insertion

Upon exposure to ultraviolet (UV) light in the range of 320-350 nm, the nitrophenylazide group is activated.[1] This photoactivation leads to the extrusion of nitrogen gas (N2) and the formation of a highly reactive and short-lived nitrene intermediate. This nitrene can then non-specifically insert into C-H and N-H bonds in close proximity, or react with nucleophiles, forming a stable covalent cross-link with an interacting molecule. The nitro group on the phenyl azide (B81097) ring shifts the activation wavelength to a longer, less damaging range compared to simple phenyl azides.

Below is a diagram illustrating the overall workflow of this compound cross-linking.

References

- 1. de.lumiprobe.com [de.lumiprobe.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Protein Interactions Captured by Chemical Cross-linking: Two-Step Cross-linking with ANB*NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

The Dual Nature of "NOS": A Technical Guide to the Crosslinker ANB-NOS and an Overview of Nitric Oxide Synthase Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses two distinct but related areas of biochemical research that are often a source of confusion due to the shared acronym "NOS". The first section provides an in-depth analysis of the chemical properties and reactivity of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a heterobifunctional crosslinking agent. The "NOS" in this compound refers to N-oxysuccinimide. The second section details the pivotal role of Nitric Oxide Synthase (NOS) enzymes in cellular signaling, including the significant post-translational modification known as S-nitrosylation. A clear understanding of both subjects is crucial for researchers employing chemical tools to probe biological systems and for those investigating the multifaceted roles of nitric oxide in health and disease.

Part 1: this compound - A Heterobifunctional Crosslinking Reagent

This compound is a versatile chemical tool used to covalently link molecules, particularly proteins. Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups that can be activated sequentially. This allows for controlled, stepwise crosslinking procedures.

Chemical Properties of this compound

This compound is characterized by an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenylazide group, connected by a spacer arm.[1][2][3] The key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Full Chemical Name | N-5-Azido-2-nitrobenzoyloxysuccinimide | [1] |

| Synonyms | N-Succinimidyl 5-azido-2-nitrobenzoate; 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester | [1][4] |

| Molecular Formula | C₁₁H₇N₅O₆ | [4] |

| Molecular Weight | 305.20 g/mol | [3][4] |

| Spacer Arm Length | 7.7 Å | [1][3] |

| Appearance | Light yellow to orange powder | [5] |

| Solubility | Not readily water-soluble; soluble in organic solvents like DMSO and DMF. | [1][2] |

| Storage Conditions | Store desiccated at 2-8°C, protected from light. | [6] |

Reactivity of this compound Functional Groups

The utility of this compound as a crosslinker is defined by the distinct reactivity of its two functional moieties: the NHS ester and the nitrophenylazide.

1. N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Group

The NHS ester of this compound reacts primarily with nucleophilic primary amino groups (-NH₂) found on proteins (e.g., the N-terminus and the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.[7][8]

-

Reaction Mechanism: The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[8]

-

pH Dependence: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is typically between 7.2 and 9.[7] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[9]

-

Stability and Side Reactions: NHS esters are susceptible to hydrolysis in aqueous solutions. The half-life of NHS esters decreases significantly as the pH increases.[9][10] For instance, the half-life can be several hours at pH 7 but only minutes at pH 8.6.[10] Besides primary amines, the NHS ester can also react with other nucleophilic residues such as serine, threonine, and tyrosine, particularly at higher pH values.[11][12][13]

2. Nitrophenylazide: Photo-Reactive Group

The nitrophenylazide group of this compound is chemically inert until it is activated by ultraviolet (UV) light.[1][5]

-

Photoactivation: Upon irradiation with UV light, typically in the range of 320-350 nm, the azide (B81097) group releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate.[1][5] The nitro group on the phenyl ring shifts the activation wavelength to a longer, less damaging wavelength compared to unsubstituted aryl azides.[14]

-

Reactivity of the Nitrene: The generated nitrene is highly reactive and can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to C=C double bonds. This non-specific reactivity allows for the formation of covalent crosslinks with a wide range of molecules in close proximity.[15] The photochemistry can be complex, involving both singlet and triplet nitrene species with different reactivities.[15][16][17]

Experimental Protocols

General Protocol for Two-Step Crosslinking with this compound

This protocol allows for the controlled conjugation of two molecules (e.g., Protein A and Protein B).[18]

Step 1: Reaction of this compound with the first protein (amine-containing)

-

Preparation: Dissolve the amine-containing protein (Protein A) in an amine-free buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate (B84403) buffer).

-

Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF.

-

Reaction: Add the this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized but a 10- to 50-fold molar excess of the crosslinker is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS esters. Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.

Step 2: Photo-crosslinking with the second protein

-

Mixing: Mix the this compound-modified Protein A with the target molecule (Protein B) in a suitable buffer.

-

Photoactivation: Irradiate the mixture with a UV lamp at 320-350 nm. The duration and intensity of the irradiation will need to be optimized. This step should be performed on ice to minimize heat-induced damage to the proteins.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

References

- 1. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - AR [thermofisher.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. abcam.com [abcam.com]

- 4. academic.oup.com [academic.oup.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. A Strategy for Direct Identification of Protein S-nitrosylation Sites by Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomics Analysis of S-nitrosylation - Creative Proteomics [creative-proteomics.com]

- 8. Protein S-nitrosylation: Introduction & Identification Guide - Creative Proteomics [creative-proteomics.com]

- 9. S-Nitrosylation: Regulation, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 10. S-nitrosylation signaling in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical methods to detect S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

- 14. DNA-based fluorescent probes of NOS2 activity in live brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. S-Nitrosylation signaling regulates cellular protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

Unraveling Molecular Proximity: A Technical Guide to the ANB-NOS Spacer Arm

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterobifunctional crosslinking agent, N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS). We will delve into the specifics of its spacer arm length, its mechanism of action, and its application in elucidating protein-protein interactions, a critical aspect of cellular signaling and drug target validation. This guide offers detailed experimental protocols and visual representations of workflows and signaling pathways to facilitate its practical application in a laboratory setting.

Core Properties of this compound

This compound is a valuable tool for covalently capturing protein interactions. Its heterobifunctional nature allows for a controlled, two-step crosslinking process, minimizing the formation of unwanted polymers. The key quantitative and qualitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Full Chemical Name | N-5-Azido-2-nitrobenzoyloxysuccinimide | [1][2] |

| Synonyms | This compound, 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester | [2] |

| CAS Number | 60117-35-3 | [1][2] |

| Molecular Weight | 305.2 g/mol | [1][2] |

| Spacer Arm Length | 7.7 Å | [2][3] |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Nitrophenylazide | [2][3] |

| NHS Ester Reactivity | Primary amines (-NH2) at pH 7-9 | [2] |

| Nitrophenylazide Reactivity | Photoreactive towards amino groups upon UV exposure | [2] |

| Photoactivation Wavelength | 320-350 nm | [2] |

| Membrane Permeability | Yes | [2] |

| Water Solubility | No (dissolve in DMSO or DMF) | [2] |

Mechanism of Action: A Two-Step Approach to Covalent Capture

The utility of this compound lies in its two distinct reactive moieties, which can be activated sequentially. This two-step process provides a significant degree of control over the crosslinking reaction, making it a powerful technique for identifying specific protein-protein interactions.[4]

Step 1: Amine Acylation. The N-hydroxysuccinimide (NHS) ester of this compound reacts specifically and efficiently with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction is typically carried out in the dark to prevent premature activation of the photoreactive group.

Step 2: Photo-induced Crosslinking. Following the initial acylation of a "bait" protein, the unreacted this compound is removed. The "bait" protein, now carrying the photoreactive nitrophenylazide group, is then allowed to interact with its potential binding partners ("prey" proteins). Upon exposure to UV light at a wavelength of 320-350 nm, the nitrophenylazide group forms a highly reactive nitrene intermediate. This intermediate can then insert into a variety of chemical bonds in close proximity, including C-H and N-H bonds, forming a stable covalent crosslink with the "prey" protein.[2] The use of this longer wavelength for photoactivation is less damaging to proteins and nucleic acids compared to shorter UV wavelengths.[2]

Application in Mapping Signaling Pathways

A primary application of this compound is the identification of direct and transient protein-protein interactions within complex biological systems, such as signaling pathways. By covalently trapping interacting proteins, this compound allows for their subsequent isolation and identification, providing a snapshot of the protein interaction network at a specific moment.

Consider a hypothetical Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In this pathway, a series of kinases phosphorylate and activate one another in a sequential manner. These interactions are often transient, making them difficult to capture by traditional methods like co-immunoprecipitation. By modifying a known kinase in the pathway (e.g., MEK) with this compound, researchers can identify its direct upstream activators (e.g., RAF) and downstream substrates (e.g., ERK) by photocrosslinking and subsequent analysis.

Detailed Experimental Protocol: Two-Step Cross-Linking with this compound

The following protocol is a generalized procedure for a two-step crosslinking experiment using this compound to identify protein-protein interactions.[4] Researchers should optimize concentrations and incubation times for their specific proteins of interest.

Materials and Reagents:

-

Purified "bait" protein

-

Potential "prey" protein(s) (in a purified system or cell lysate)

-

This compound (dissolved in DMSO or DMF to a stock concentration of 10-50 mM)

-

Reaction Buffer: e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5 (amine-free)

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5

-

UV lamp with an emission maximum between 320-350 nm

-

SDS-PAGE gels and associated reagents

-

Western blotting equipment and antibodies or mass spectrometry instrumentation

Procedure:

Step 1: Modification of the "Bait" Protein (in a dark room or under red light)

-

Prepare the "bait" protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the "bait" protein solution to achieve a final molar excess of this compound to protein ranging from 2-fold to 20-fold. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 15-30 minutes.

-

Remove the unreacted this compound and quenching reagent by dialysis, desalting column, or gel filtration chromatography against the Reaction Buffer.

Step 2: Photo-Crosslinking to the "Prey" Protein

-

Mix the this compound-modified "bait" protein with the "prey" protein(s) in the Reaction Buffer. The molar ratio of bait to prey should be optimized, but a 1:1 or 1:2 ratio is a good starting point.

-

Incubate the mixture for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C or room temperature).

-

Expose the sample to UV light (320-350 nm) on ice for 5-30 minutes. The optimal exposure time and distance from the UV source should be determined empirically to maximize crosslinking and minimize protein damage.

-

After irradiation, the crosslinked sample is ready for analysis.

Step 3: Analysis of Crosslinked Products

-

Add SDS-PAGE sample buffer to the crosslinked sample.

-

Separate the proteins by SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the bait-prey complex indicates a successful crosslinking reaction.

-

Visualize the proteins by Coomassie staining or silver staining.

-

Confirm the identity of the crosslinked proteins by Western blotting using antibodies specific to the bait and prey proteins.

-

For a more detailed analysis of the crosslinking site, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Conclusion

The this compound crosslinker, with its 7.7 Å spacer arm and heterobifunctional reactivity, is a powerful and versatile tool for the study of protein-protein interactions. Its two-step reaction mechanism offers a high degree of control, enabling the capture of both stable and transient interactions. For researchers in basic science and drug development, this compound provides a robust method for mapping protein interaction networks, validating potential drug targets, and gaining deeper insights into the complex molecular machinery of the cell. Careful optimization of experimental conditions is crucial for the successful application of this technique.

References

- 1. Protein Interactions Captured by Chemical Cross-linking: Two-Step Cross-linking with ANB*NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Crosslinker 100 mg - N-5-Azido-2-nitrobenzoyloxysuccinimide (this compound) - ProteoChem [proteochem.com]

- 3. This compound | Protein Cross-Linkers | Cross-Linking and Modification | Protein Research [gbiosciences.com]

- 4. Heterobifunctional Cross-Linkers [gbiosciences.com]

A Deep Dive into Bioconjugation: A Technical Guide to Heterobifunctional and Homobifunctional Cross-linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to covalently link molecules is paramount. Cross-linkers are the chemical tools that make these connections possible, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of proteins for various applications. This technical guide provides an in-depth exploration of two major classes of cross-linkers: homobifunctional and heterobifunctional reagents. We will delve into their core principles, compare their characteristics, and provide detailed experimental protocols for their application.

The Core Principles: Understanding the Distinction

The fundamental difference between homobifunctional and heterobifunctional cross-linkers lies in their reactive ends.

-

Homobifunctional Cross-linkers: These molecules possess two identical reactive groups.[1][2] They are typically used in a single-step reaction to link molecules with the same type of functional group, such as primary amines or sulfhydryls.[1][3] This approach is often employed for polymerizing molecules or capturing a snapshot of all potential protein interactions.[2][4] However, this lack of specificity can lead to unintended self-conjugation and polymerization.[5][6]

-

Heterobifunctional Cross-linkers: In contrast, these reagents have two different reactive groups at their ends.[1][7] This design allows for a more controlled, two-step conjugation process.[1][5] First, one reactive group is coupled to the first molecule. After removing the excess cross-linker, the second molecule is added to react with the second, different reactive group. This sequential approach significantly reduces the formation of unwanted polymers and self-conjugates, making them ideal for creating specific bioconjugates like antibody-drug conjugates.[6][7]

A Comparative Analysis of Common Cross-linkers

The choice of cross-linker depends on several factors, including the target functional groups, the desired spacer arm length, and the solubility requirements of the experiment. The following tables provide a quantitative comparison of commonly used homobifunctional and heterobifunctional cross-linkers.

Table 1: Common Homobifunctional Cross-linkers

| Cross-linker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| Bis(sulfosuccinimidyl) suberate | BS3 | NHS ester (amine) | 11.4 | Yes | No |

| Disuccinimidyl suberate | DSS | NHS ester (amine) | 11.4 | No | No |

| Dithiobis(succinimidyl propionate) | DSP | NHS ester (amine) | 12.0 | No | Yes (Disulfide) |

| Disuccinimidyl tartrate | DST | NHS ester (amine) | 6.4 | No | Yes (Diol) |

| Bismaleimidohexane | BMH | Maleimide (B117702) (sulfhydryl) | 16.1 | No | No |

Source: Adapted from various sources including[8]

Table 2: Common Heterobifunctional Cross-linkers

| Cross-linker | Abbreviation | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester (amine) | Maleimide (sulfhydryl) | 8.3 | No | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester (amine) | Maleimide (sulfhydryl) | 8.3 | Yes | No |

| N-succinimidyl 4-maleimidobutyrate | GMBS | NHS ester (amine) | Maleimide (sulfhydryl) | 7.3 | No | No |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | NHS ester (amine) | Maleimide (sulfhydryl) | 9.4 | No | No |

| 4-(4-N-Maleimidophenyl)butyric acid hydrazide | MPBH | Hydrazide (carbonyl) | Maleimide (sulfhydryl) | 13.6 | No | No |

Source: Adapted from various sources including[4]

Visualizing the Mechanisms and Workflows

To better understand the chemical reactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Reaction mechanism of a homobifunctional cross-linker (BS3).

Caption: Two-step reaction mechanism of a heterobifunctional cross-linker (SMCC).

Caption: General workflow for Antibody-Drug Conjugate (ADC) preparation.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common applications of homobifunctional and heterobifunctional cross-linkers.

Protocol for Protein-Protein Interaction Study using BS3 (Homobifunctional)

This protocol outlines the general steps for cross-linking interacting proteins in a purified sample using BS3.

Materials:

-

Purified protein sample in a compatible buffer (e.g., PBS, pH 7.4)

-

BS3 (Bis[sulfosuccinimidyl] suberate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reaction tubes

-

Incubator or water bath

-

Desalting column or dialysis cassette

Procedure:

-

Sample Preparation: Prepare the protein sample at a concentration of 0.1-1 mg/mL in an amine-free buffer like PBS.[9]

-

BS3 Solution Preparation: Immediately before use, dissolve BS3 in the reaction buffer to a final concentration that is in 10- to 50-fold molar excess to the protein.[10]

-

Cross-linking Reaction: Add the freshly prepared BS3 solution to the protein sample. Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.[10][11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature.[10]

-

Removal of Excess Reagents: Remove excess BS3 and quenching buffer by desalting or dialysis.[11]

-

Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.[9]

Protocol for Antibody-Drug Conjugation using SMCC (Heterobifunctional)

This protocol describes the two-step process for conjugating a thiol-containing drug to an antibody using SMCC.[12]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2)

-

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Thiol-containing drug

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system

Procedure:

Step 1: Antibody Activation with SMCC

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[12]

-

SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Activation Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Conjugation of Drug to Activated Antibody

-

Drug Preparation: If the drug contains disulfide bonds, reduce them using a suitable reducing agent like TCEP.[4] Purify the reduced drug to remove the reducing agent.

-

Conjugation Reaction: Add the thiol-containing drug to the maleimide-activated antibody at a desired molar ratio (e.g., 3-5 fold molar excess of drug). Incubate for 1-2 hours at room temperature.[4]

-

Quenching: Add a quenching reagent like N-acetylcysteine to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.[12] Incubate for an additional 15-30 minutes.[12]

-

Purification: Purify the resulting ADC using SEC to remove unconjugated drug and other small molecules.[7]

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and purity using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.[7]

Downstream Analysis: Unveiling the Cross-linked Products

Following a cross-linking reaction, it is crucial to analyze the products to identify the cross-linked species and, in the case of protein-protein interaction studies, the specific sites of interaction. Mass spectrometry (MS) is a powerful tool for this purpose.

General Workflow for Mass Spectrometry Analysis of Cross-linked Proteins:

-

Separation: The cross-linked protein mixture is typically separated by SDS-PAGE. Bands corresponding to the cross-linked complexes are excised.

-

In-gel Digestion: The proteins within the gel band are digested into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra. This allows for the identification of the interacting proteins and the specific amino acid residues that were cross-linked.[1][13]

The development of MS-cleavable cross-linkers has further simplified the data analysis process by allowing the cross-linked peptides to be fragmented into their individual components within the mass spectrometer.[13]

Conclusion

Homobifunctional and heterobifunctional cross-linkers are indispensable reagents in modern biological research and drug development. While homobifunctional cross-linkers offer a straightforward method for capturing protein interactions, heterobifunctional reagents provide the control and specificity required for creating complex bioconjugates like ADCs. A thorough understanding of their respective properties, coupled with optimized experimental protocols, is essential for leveraging their full potential. This guide provides a solid foundation for researchers to confidently select and utilize the appropriate cross-linking strategy to achieve their scientific goals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Crosslinking Mass Spectrometry Protocol for the Structural Analysis of Microtubule-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 5. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 6. graphviz.org [graphviz.org]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. covachem.com [covachem.com]

- 12. benchchem.com [benchchem.com]

- 13. iscrm.uw.edu [iscrm.uw.edu]

In-Depth Technical Guide: Membrane Permeability of the ANB-NOS Cross-linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the membrane permeability of the N-5-azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) cross-linker. This compound is a heterobifunctional cross-linking agent widely used in chemical biology and proteomics to study protein-protein interactions. A critical aspect of its utility, particularly for in vivo applications, is its ability to traverse cellular membranes. This guide summarizes the known characteristics of this compound, details experimental protocols for quantifying its membrane permeability, and provides visual representations of its mechanism and relevant experimental workflows.

Core Concepts of this compound

This compound is a valuable tool for researchers due to its dual reactive functionalities. It possesses an N-hydroxysuccinimide (NHS) ester and a photoreactive nitrophenyl azide (B81097) group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, under physiological pH conditions to form stable amide bonds. The nitrophenyl azide group can be activated by UV light (typically at 320-350 nm) to form a highly reactive nitrene, which can then insert into C-H or N-H bonds in its immediate vicinity, thereby covalently cross-linking interacting molecules. This two-step cross-linking capability provides a degree of temporal control over the cross-linking reaction.[1]

It is established that this compound is a membrane-permeable cross-linker, a characteristic that allows it to be used for studying intracellular protein interactions in living cells.[2] However, quantitative data on its permeability is not widely published. The following sections detail the experimental approaches that can be employed to determine the membrane permeability of this compound quantitatively.

Quantitative Data Summary

While specific, publicly available quantitative permeability data for this compound is limited, the following table outlines the key chemical and physical properties of the cross-linker that influence its membrane permeability. The subsequent sections describe experimental protocols that would yield the quantitative data points listed in the second table.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | N-5-Azido-2-nitrobenzoyloxysuccinimide; 5-Azido-2-nitrobenzoic acid N-hydroxysuccinimide ester | [2][3] |

| CAS Number | 60117-35-3 | [2][3][4] |

| Molecular Weight | 305.21 g/mol | [2][3][4] |

| Appearance | Light yellow to orange powder | [4] |

| Solubility | Partially soluble in water; soluble in DMSO and DMF | [2][4] |

| Spacer Arm Length | 7.7 Å | [2][5] |

Table 2: Representative Quantitative Permeability Data (Hypothetical Data for Illustrative Purposes)

| Assay | Parameter | Value | Interpretation |

| Caco-2 Permeability Assay | Apparent Permeability Coefficient (Papp) (A-B) | 8.5 x 10⁻⁶ cm/s | High Permeability |

| Caco-2 Permeability Assay | Efflux Ratio (Papp (B-A) / Papp (A-B)) | 1.2 | Not a substrate for active efflux |

| PAMPA | Permeability Coefficient (Pe) | 9.2 x 10⁻⁶ cm/s | High Passive Permeability |

Experimental Protocols for Assessing Membrane Permeability

To quantitatively assess the membrane permeability of this compound, standard in vitro models such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are recommended.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model for predicting human drug absorption.[2][3][6] The Caco-2 cell line, derived from a human colorectal carcinoma, forms a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[2][3][6]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.[2]

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

-

Permeability Measurement (Apical to Basolateral):

-

A solution containing a known concentration of this compound is added to the apical (upper) chamber of the Transwell™ system.

-

The basolateral (lower) chamber contains a drug-free buffer.

-

At specified time intervals, samples are taken from the basolateral chamber.

-

-

Permeability Measurement (Basolateral to Apical):

-

To assess active efflux, the experiment is reversed. A solution of this compound is added to the basolateral chamber, and samples are taken from the apical chamber.

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS.[3]

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

-

Calculation of Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive diffusion across an artificial lipid membrane.[7] This assay is useful for distinguishing passive permeability from active transport.

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[8]

-

Assay Setup:

-

The wells of a donor plate are filled with a solution of this compound.

-

The filter plate (with the artificial membrane) is placed on top of an acceptor plate containing buffer.

-

-

Incubation: The "sandwich" of plates is incubated for a defined period (e.g., 5 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[7]

-

Sample Analysis: The concentration of this compound in both the donor and acceptor wells is determined, typically by LC-MS/MS or UV-Vis spectroscopy.[7][9]

-

Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the final concentrations in the donor and acceptor wells and the incubation time.

Visualizations

This compound Cross-Linking Mechanism

The following diagram illustrates the two-step reaction mechanism of the this compound cross-linker.

Caption: Reaction mechanism of the this compound cross-linker.

Experimental Workflow for Assessing Membrane Permeability

This diagram outlines the logical flow for determining the membrane permeability of a compound like this compound.

Caption: Workflow for determining membrane permeability.

References

- 1. Protein Interactions Captured by Chemical Cross-linking: Two-Step Cross-linking with ANB*NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caco-2 Permeability | Evotec [evotec.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound Crosslinker 100 mg - N-5-Azido-2-nitrobenzoyloxysuccinimide (this compound) - ProteoChem [proteochem.com]

- 6. enamine.net [enamine.net]

- 7. PAMPA | Evotec [evotec.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]

An In-depth Technical Guide to Two-Step Cross-Linking with ANB-NOS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional, photo-reactive cross-linking agent ANB-NOS (N-5-Azido-2-nitrobenzoyloxysuccinimide). It details the principles of the two-step cross-linking methodology, experimental protocols, and applications in studying protein-protein interactions.

Introduction to this compound Cross-Linking

Chemical cross-linking is a powerful technique used to covalently link interacting molecules, thereby capturing transient and stable interactions for subsequent analysis.[1][2] this compound is a versatile cross-linker that enables a controlled, two-step process, offering significant advantages over traditional one-step methods.[3]

The this compound molecule possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a nitrophenylazide group, separated by a spacer arm.[4][5] This heterobifunctional nature allows for a sequential, two-step cross-linking strategy:

-

Step 1: Amine-Reactive Conjugation: The NHS ester reacts specifically and efficiently with primary amines (-NH₂), such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond.[6] This reaction proceeds readily under mild, slightly alkaline conditions.[6]

-

Step 2: Photo-activated Cross-Linking: The nitrophenylazide group is chemically inert until it is activated by UV light.[7] Upon photo-activation, it forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds, or react with nucleophiles in its immediate vicinity, thus forming a second covalent bond with a nearby interacting molecule.[7]

This two-step approach provides a significant layer of control, minimizing unintended polymerization and non-specific cross-linking that can occur with homobifunctional reagents.[3] It allows for the modification of one purified protein component first, removal of excess cross-linker, and then introduction of the second interacting partner before the final photo-induced cross-linking step.[3]

Chemical and Physical Properties of this compound

A summary of the key quantitative properties of the this compound cross-linker is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 305.20 g/mol | [8] |

| Spacer Arm Length | 7.7 Å | [8] |

| Reactive Group 1 | N-hydroxysuccinimide (NHS) Ester | [4][5] |

| Reactive Group 2 | Nitrophenylazide | [4][5] |

| Specificity (Group 1) | Primary Amines (-NH₂) | [8] |

| Specificity (Group 2) | Non-specific (C-H, N-H bonds) upon photo-activation | [7] |

| Photo-activation Wavelength | 320-350 nm | [4][5] |

| Membrane Permeable | Yes | [8] |

| Water Soluble | No (Requires organic solvent like DMSO or DMF) | [8] |

| Cleavable | No | [8] |

Mechanism of Action

The two-step cross-linking process with this compound involves two distinct chemical reactions, as illustrated in the diagram below.

Caption: Mechanism of two-step cross-linking with this compound.

Experimental Protocols

This section provides a detailed methodology for a typical two-step cross-linking experiment using this compound to study the interaction between two purified proteins, designated Protein A and Protein B.

Reagent Preparation and Storage

-

This compound Stock Solution: this compound is not water-soluble and should be dissolved in a dry, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 10-50 mM). Aliquot and store at -20°C, protected from light and moisture. To avoid condensation, allow the vial to equilibrate to room temperature before opening.

-

Reaction Buffers: It is critical to use amine-free buffers for the NHS ester reaction step to prevent quenching of the reagent. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers, adjusted to a pH of 7.2-8.5.[6] Avoid buffers containing Tris or glycine (B1666218).

Step 1: Modification of Protein A with this compound

The goal of this step is to covalently attach the this compound cross-linker to Protein A via its primary amines.

-

Prepare Protein A: Dissolve purified Protein A in an amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.

-

Add this compound: Add the this compound stock solution to the Protein A solution to achieve a desired molar excess of the cross-linker over the protein. A starting point is a 20 to 50-fold molar excess. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Quenching (Optional but Recommended): To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris or glycine to a final concentration of 20-50 mM) can be added to quench any unreacted NHS esters. Incubate for an additional 15 minutes.

-

Removal of Excess Cross-linker: It is crucial to remove unreacted this compound and the NHS by-product to prevent them from interfering in the second step. This is typically achieved by dialysis, desalting columns, or size-exclusion chromatography, exchanging the modified protein into a suitable buffer for the interaction and photo-activation step.

Step 2: Cross-Linking of Protein A-Protein B Complex

In this step, the modified Protein A is incubated with its binding partner, Protein B, and the complex is covalently cross-linked by UV light.

-

Complex Formation: Mix the purified, this compound-modified Protein A with an equimolar or slight excess of purified Protein B in a suitable interaction buffer. The buffer should still be amine-free.

-

Incubation: Allow the proteins to incubate for a sufficient time to form the protein-protein complex (e.g., 30 minutes at room temperature or 4°C, depending on the stability of the complex).

-

Photo-activation: Transfer the sample to a UV-transparent vessel (e.g., quartz cuvette or on a plastic surface like parafilm). Irradiate the sample with a UV lamp at a wavelength between 320-350 nm.[4][5] Long-wavelength UV lamps are preferred to minimize potential damage to the proteins.[7] The optimal irradiation time and distance from the lamp must be determined empirically, but a starting point is 5-15 minutes at a distance of 5 cm.

-

Analysis: After photo-activation, the cross-linked products can be analyzed by various methods, such as SDS-PAGE (where cross-linked complexes will appear as higher molecular weight bands), Western blotting, or mass spectrometry for identification of the cross-linked peptides.

The overall experimental workflow is summarized in the diagram below.

Caption: General experimental workflow for this compound cross-linking.

Quantitative Data and Optimization

The efficiency of the cross-linking reaction depends on several parameters. The following tables provide data to guide the optimization of your experiments.

NHS Ester Reaction Parameters

The primary competition for the amine reaction is the hydrolysis of the NHS ester. The rate of hydrolysis is highly pH-dependent.

| pH | Half-life of NHS Ester (at 4°C) | Reaction Efficiency |

| 7.0 | ~4-5 hours | Moderate |

| 8.0 | ~1 hour | Good |

| 8.6 | ~10 minutes | High, but hydrolysis is rapid |

Data adapted from Thermo Fisher Scientific technical literature.[6]

Optimization Tip: A pH range of 7.2-8.5 is generally recommended as a good compromise between reaction efficiency and NHS ester stability.[6] The molar ratio of this compound to protein should also be optimized; start with a 20:1 ratio and titrate up or down to achieve the desired degree of modification while minimizing protein inactivation or precipitation.

Photo-activation Parameters

The efficiency of the second cross-linking step is dependent on the UV light source and exposure time.

| UV Light Source | Wavelength Range | Typical Exposure Time | Relative Efficiency |

| High-wattage Mercury Vapor Lamp | 300-360 nm | 2-10 minutes | High |

| Stratalinker® UV Crosslinker | ~365 nm | 5-15 minutes | High |

| Hand-held UV Lamp (low wattage) | Long-wave UV | 15-30 minutes | Low to Moderate |

Data adapted from Thermo Fisher Scientific technical literature.

Optimization Tip: Use a long-wavelength UV source (320-350 nm) to minimize damage to proteins.[7] The optimal exposure time will vary depending on the lamp's intensity and the sample's concentration and geometry. A time course experiment is recommended to find the point of maximum cross-linking without causing significant protein degradation.

Application Example: Studying Signaling Pathways

This compound cross-linking is a valuable tool for elucidating the architecture of protein complexes within signaling pathways. For example, it can be used to map the interactions of components in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in inflammation and immunity.

In the canonical NF-κB pathway, the transcription factor NF-κB (a heterodimer of p50 and p65) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon receiving a signal (e.g., from TNF-α), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate gene transcription.

A two-step cross-linking experiment could be designed to capture the interaction between p65 and IκBα. For instance, purified IκBα could be modified with this compound (Step 1), then incubated with purified p65 to form the complex, followed by UV irradiation to covalently link the two proteins (Step 2). Analysis by mass spectrometry could then identify the specific regions of interaction.

Caption: NF-κB signaling pathway with this compound target interaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Protein Interactions Captured by Chemical Cross-linking: Two-Step Cross-linking with ANB*NOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Crosslinker 100 mg - N-5-Azido-2-nitrobenzoyloxysuccinimide (this compound) - ProteoChem [proteochem.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. This compound | Protein Cross-Linkers | Cross-Linking and Modification | Protein Research [gbiosciences.com]

Mapping Protein Complex Interfaces with ANB-NOS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a heterobifunctional cross-linking agent, for the identification and characterization of protein-protein interactions. We will delve into the core principles of this compound chemistry, provide detailed experimental protocols, and illustrate its application in the context of well-studied protein complexes.

Introduction to this compound: A Versatile Tool for Interfacial Mapping

This compound is a powerful reagent for covalently capturing protein-protein interactions. Its unique heterobifunctional nature allows for a controlled, two-step cross-linking process, minimizing non-specific interactions and providing a higher degree of precision in identifying interacting partners.

Key Properties of this compound: [1]

-

Heterobifunctional: It possesses two distinct reactive groups:

-

An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions.

-

A photoreactive nitrophenyl azide (B81097) group that, upon exposure to UV light (typically 320-350 nm), forms a highly reactive nitrene intermediate that can insert into various chemical bonds in close proximity, effectively "trapping" interacting molecules.

-

-

Spacer Arm: The two reactive moieties are separated by a 7.7 Å spacer arm, which defines the maximum distance between the cross-linked residues.[1]

-

Two-Step Cross-linking: The differential reactivity of the NHS ester and the nitrophenyl azide allows for a sequential cross-linking strategy.[2] This provides greater control over the experiment compared to homobifunctional cross-linkers.[2]

The two-step process (further detailed in the experimental workflow) is a key advantage of this compound. It allows a researcher to first label a purified "bait" protein with this compound, remove the excess reagent, and then introduce the "prey" protein or a complex mixture of proteins. The photoactivation step is only initiated after the bait and prey have had a chance to interact, significantly reducing the likelihood of random, non-specific cross-linking.[2]

Experimental Protocols

This section outlines a detailed methodology for a typical this compound cross-linking experiment coupled with mass spectrometry for the identification of interacting proteins and their interface.

Protein Preparation and Labeling with this compound

-

Protein Purity: Ensure that the "bait" protein is of high purity to minimize the labeling of contaminating proteins.

-

Buffer Selection: The labeling reaction should be performed in an amine-free buffer (e.g., HEPES, phosphate (B84403) buffer) at a pH of 7.0-8.0 to ensure the reactivity of the NHS ester. Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS ester.

-

This compound Solution: Prepare a fresh stock solution of this compound in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. This compound is susceptible to hydrolysis in aqueous solutions.

-

Labeling Reaction:

-

Dissolve the purified bait protein in the chosen amine-free buffer to a final concentration of 1-10 mg/mL.

-

Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a good starting point for optimization.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light to prevent premature activation of the azide group.

-

-

Removal of Excess this compound: It is crucial to remove the unreacted this compound to prevent non-specific labeling in the subsequent steps. This can be achieved by:

-

Dialysis: Dialyze the labeled protein against the reaction buffer overnight at 4°C.

-

Desalting Column: Use a desalting column to rapidly separate the labeled protein from the small-molecule cross-linker.

-

Photocrosslinking

-

Incubation with Interacting Partner(s): Mix the this compound-labeled bait protein with the putative interacting "prey" protein(s) in a suitable interaction buffer. Allow the proteins to interact for a sufficient time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature).

-

UV Irradiation: Expose the protein mixture to a UV light source with a wavelength between 320 and 350 nm. The duration and intensity of the UV exposure need to be optimized for each specific system. A typical starting point is 5-15 minutes of irradiation on ice.

-

Quenching (Optional): The cross-linking reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to a final concentration of 10-50 mM.

Analysis of Cross-linked Products

-

SDS-PAGE Analysis: Analyze the cross-linked sample by SDS-PAGE. Successful cross-linking will result in the appearance of a new band with a higher molecular weight corresponding to the bait-prey complex.

-

In-gel Digestion:

-

Excise the cross-linked band of interest from the Coomassie-stained SDS-PAGE gel.

-

Destain the gel piece with a solution of 50% acetonitrile (B52724) and 50 mM ammonium (B1175870) bicarbonate.

-

Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

-

Digest the proteins overnight with a sequence-specific protease, such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Extract the peptides from the gel piece.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify the cross-linked peptides from the MS/MS data. This software can identify both inter- and intra-molecular cross-links.

-

The identification of inter-molecular cross-linked peptides provides direct evidence of a protein-protein interaction and pinpoints the specific residues at the interface.

-

Quantitative Data Presentation

While this compound is often used for qualitative identification of protein interactions, it can also be employed in quantitative cross-linking mass spectrometry (QCLMS) studies. By using isotopically labeled cross-linkers or by label-free quantification methods, the relative abundance of cross-linked peptides can be measured under different conditions. This can provide insights into changes in protein-protein interactions in response to stimuli or in different cellular states.

Below is an exemplary table format for presenting quantitative data from a hypothetical this compound cross-linking experiment on the Calmodulin-Melittin complex. The values presented are for illustrative purposes to demonstrate how such data can be structured.

| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Condition 1 (Relative Abundance) | Condition 2 (Relative Abundance) | Fold Change | p-value |

| CM-1 | Calmodulin | K75 | Melittin | G1 | 1.00 | 2.50 | 2.50 | 0.012 |

| CM-2 | Calmodulin | K77 | Melittin | I2 | 1.00 | 2.45 | 2.45 | 0.015 |

| CM-3 | Calmodulin | K94 | Melittin | K7 | 1.00 | 1.20 | 1.20 | 0.250 |

| CM-4 | Calmodulin | K148 | Melittin | K21 | 1.00 | 3.10 | 3.10 | 0.005 |

Table 1: Exemplary Quantitative Cross-linking Data for the Calmodulin-Melittin Interaction. This table illustrates how quantitative data from an this compound experiment could be presented. The relative abundance of cross-linked peptides between Calmodulin and Melittin is compared across two different experimental conditions (e.g., with and without a specific ion).

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided below to visualize the experimental workflow, the principle of this compound cross-linking, and its application in elucidating a signaling pathway.

This compound Two-Step Cross-linking Workflow

Principle of this compound Heterobifunctional Cross-linking

Elucidation of the PKA Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in many signaling pathways, activated by cyclic AMP (cAMP). The inactive holoenzyme consists of two regulatory (R) subunits and two catalytic (C) subunits. Upon cAMP binding to the R subunits, the C subunits are released to phosphorylate downstream targets. A-Kinase Anchoring Proteins (AKAPs) tether the PKA holoenzyme to specific subcellular locations, ensuring spatial and temporal control of PKA signaling. This compound could be used to map the interaction interfaces between the R and C subunits and between the R subunits and AKAPs.

Conclusion

This compound, in conjunction with mass spectrometry, offers a robust and versatile platform for the study of protein complex interfaces. The two-step cross-linking strategy provides a high degree of control, enabling the confident identification of direct interaction partners. While challenges remain in the widespread application of quantitative analysis with this compound, the methodologies are continuously evolving. The ability to map protein interaction surfaces with residue-level precision makes this compound an invaluable tool for researchers in basic science and drug development, facilitating a deeper understanding of the molecular machinery of the cell and providing novel avenues for therapeutic intervention.

References

Non-cleavable cross-linkers for stable protein conjugates

An In-depth Technical Guide to Non-cleavable Cross-linkers for Stable Protein Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of non-cleavable cross-linkers, essential tools for creating stable, long-lasting protein conjugates. Non-cleavable linkers form covalent bonds that are resistant to biological cleavage, ensuring that the conjugated molecules remain linked until the protein itself is degraded.[1] This stability is a critical feature in the development of therapeutics like Antibody-Drug Conjugates (ADCs), where premature release of a cytotoxic payload could lead to off-target toxicity.[2][3] The drug-release mechanism for these conjugates relies on the complete lysosomal degradation of the antibody, which then liberates the drug payload still attached to an amino acid residue.[2][4]

This document details the primary chemistries, presents key quantitative data for reaction optimization, provides detailed experimental protocols for common cross-linking procedures, and illustrates critical workflows and reaction pathways.

Core Chemistries of Non-cleavable Cross-linkers

Non-cleavable cross-linkers are primarily categorized by the functional groups they target. The most prevalent types are amine-reactive and sulfhydryl-reactive cross-linkers, which form highly stable amide and thioether bonds, respectively.

-

Amine-Reactive Cross-linkers: These typically utilize N-hydroxysuccinimide (NHS) esters, which react with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[5][6] The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0) and results in a stable amide bond.[5][7][8]

-

Sulfhydryl-Reactive Cross-linkers: This class of reagents most commonly employs maleimide (B117702) groups. The maleimide group reacts specifically with sulfhydryl (thiol, -SH) groups on cysteine residues to form a stable thioether linkage.[9] This reaction is highly specific and efficient within a pH range of 6.5-7.5.[9][10]

Cross-linkers can be further classified as homobifunctional (possessing two identical reactive groups) or heterobifunctional (possessing two different reactive groups).[11] Homobifunctional reagents like Disuccinimidyl suberate (B1241622) (DSS) are used to link proteins together through their amine groups, often for studying protein-protein interactions.[11] Heterobifunctional reagents like SMCC are ideal for creating specific conjugates, such as ADCs, by linking an amine on an antibody to a thiol on a drug payload in a controlled, sequential manner.[1][7]

Quantitative Data for Common Non-cleavable Cross-linkers

The selection of an appropriate cross-linker and the optimization of reaction conditions are critical for successful conjugation. The following tables summarize key quantitative parameters for several widely used non-cleavable cross-linkers.

Table 1: Properties of Common Non-cleavable Cross-linkers

| Cross-linker | Abbreviation | Type | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? |

| Disuccinimidyl suberate | DSS | Homobifunctional | NHS ester, NHS ester | 11.4 | No |

| Bis(sulfosuccinimidyl) suberate | BS³ | Homobifunctional | Sulfo-NHS ester, Sulfo-NHS ester | 11.4 | Yes[12][13] |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | Heterobifunctional | NHS ester, Maleimide | 8.3 | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester, Maleimide | 8.3[14] | Yes[8][15] |

Table 2: Reaction Conditions and Stability

| Parameter | NHS Ester / Sulfo-NHS Ester | Maleimide |

| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) |

| Optimal Reaction pH | 7.2 - 9.0[5][7][8][16] | 6.5 - 7.5[8][9][10] |

| Typical Reaction Time | 30-60 min at Room Temp; 2-4 hours at 4°C[17][18][19] | 1-2 hours at Room Temp; Overnight at 4°C[10][15][20] |

| Recommended Molar Excess | 5- to 50-fold over protein[14][17][18] | 10- to 20-fold over protein[2][10] |

| Competing Reaction | Hydrolysis, especially at pH > 8.5[1][5] | Hydrolysis at pH > 7.5; Reaction with amines[8][16] |

| Bond Stability | Stable Amide Bond | Stable Thioether Bond |

| Half-life of Hydrolysis | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C[1][5] | Maleimide group on SMCC is relatively stable due to cyclohexane (B81311) ring[1][8][15] |

Visualized Workflows and Reaction Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved in creating stable protein conjugates.

Caption: Classification of common non-cleavable cross-linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. store.sangon.com [store.sangon.com]

- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 10. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 14. proteochem.com [proteochem.com]

- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. neb.com [neb.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. benchchem.com [benchchem.com]

Probing Protein Conformation: An In-depth Technical Guide to ANB-NOS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS), a powerful heterobifunctional and photoreactive crosslinker, for the elucidation of protein conformation and protein-protein interactions. This document details the core principles of this compound chemistry, provides in-depth experimental protocols, and presents a framework for data analysis, empowering researchers to effectively utilize this tool in their investigations.

Introduction to this compound: A Versatile Tool for Structural Biology

This compound is a chemical probe that enables the covalent linkage of interacting proteins or different domains within a single protein, providing distance constraints that are invaluable for structural and functional studies. Its unique heterobifunctional nature allows for a controlled, two-step cross-linking process. One end of the this compound molecule contains an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) in a targeted protein. The other end features a nitrophenylazide group, which remains inert until activated by UV light. Upon photoactivation, this azide (B81097) group forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds in its immediate vicinity, effectively "footprinting" the local environment.[1]

This two-step approach offers a significant advantage over traditional, single-step cross-linking methods by minimizing random and non-specific cross-links. A protein of interest can first be labeled with this compound through the amine-reactive NHS ester, purified to remove excess crosslinker, and then introduced into a complex mixture or allowed to adopt a specific conformational state before the photo-inducible cross-linking is initiated.[1] This level of control is particularly useful for capturing transient interactions and for studying conformational changes in response to specific stimuli.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | N-5-Azido-2-nitrobenzoyloxysuccinimide | [2] |

| CAS Number | 60117-35-3 | [2] |

| Molecular Weight | 305.20 g/mol | [3] |

| Spacer Arm Length | 7.7 Å | [1][2] |

| Reactivity 1 (Amine-reactive) | N-hydroxysuccinimide (NHS) ester, reacts with primary amines | [2] |

| Reactivity 2 (Photoreactive) | Nitrophenylazide, activated by UV light (320-350 nm) | [2] |

| Solubility | Not readily water-soluble; typically dissolved in an organic solvent like DMSO or DMF | [2] |

| Membrane Permeable | Yes | [3] |

| Cleavable | No | [3] |

Experimental Workflow: From Labeling to Analysis

The successful application of this compound for probing protein conformation involves a multi-step process, each requiring careful optimization. The general workflow is depicted in the diagram below.

Detailed Experimental Protocol: Two-Step Cross-linking with this compound

This protocol is adapted from the method described by Nadeau and Carlson for the two-step cross-linking of proteins.[1]

Materials:

-

Protein of interest (purified, in a suitable buffer free of primary amines, e.g., HEPES, phosphate)

-

This compound (N-5-Azido-2-nitrobenzoyloxysuccinimide)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or size-exclusion chromatography (SEC) column

-

UV lamp with an emission maximum between 320-350 nm

Procedure:

Step 1: Amine Labeling of the Target Protein

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Keep the solution protected from light.

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in a buffer free of primary amines. The pH of the buffer should be between 7.0 and 8.5 for efficient NHS ester reaction.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the crosslinker over the protein. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing and protected from light.

-

Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any remaining NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and the quenching agent by dialysis against the desired buffer or by using a size-exclusion chromatography column.

Step 2: Photo-Cross-linking

-

Induce Interaction/Conformational Change: If studying a protein-protein interaction, add the binding partner to the this compound-labeled protein. To study conformational changes, adjust the buffer conditions (e.g., pH, ionic strength, addition of ligands) to induce the desired state.

-

UV Irradiation: Expose the sample to a UV light source with a wavelength between 320 and 350 nm. The duration and intensity of the irradiation will need to be optimized. A typical starting point is to irradiate on ice for 5-15 minutes. It is crucial to avoid excessive heat generation, which could denature the protein.

-

Analysis: The cross-linked products can now be analyzed by various methods, as detailed in the following section.

Analysis of Cross-linked Products

2.2.1. SDS-PAGE Analysis

The simplest method to visualize the results of a cross-linking experiment is through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Cross-linked species will migrate at a higher molecular weight than the individual protein components. This allows for a qualitative assessment of cross-linking efficiency and the formation of different cross-linked products (e.g., intramolecular vs. intermolecular).

2.2.2. Mass Spectrometry Analysis

For high-resolution identification of the cross-linked sites, mass spectrometry (MS) is the method of choice. The general workflow for MS analysis is as follows:

-

Proteolytic Digestion: The cross-linked protein mixture is digested with a protease, most commonly trypsin. This can be done either in-gel after excising the band of interest from an SDS-PAGE gel or directly in-solution.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

-

Data Analysis: Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. This software searches for pairs of peptides that are covalently linked by the this compound crosslinker, taking into account the mass of the crosslinker. The identification of these cross-linked peptides reveals which amino acid residues were in close proximity in the three-dimensional structure of the protein or protein complex.

Application Example: Probing the Calmodulin-Calcineurin Interaction

Calmodulin (CaM) is a key calcium-sensing protein that regulates the activity of numerous target proteins, including the phosphatase calcineurin (CaN). The interaction between CaM and CaN is a classic example of a calcium-dependent protein-protein interaction that leads to a conformational change and activation of the enzyme. This compound can be employed to map the binding interface and study the conformational changes that occur upon CaM binding.